molecular formula C10H11ClN2S B1271407 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine CAS No. 439693-52-4

6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine

Cat. No. B1271407
M. Wt: 226.73 g/mol
InChI Key: HRULXTDXJYTJPU-UHFFFAOYSA-N
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Description

The compound 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine is a chemical entity that has been the subject of various synthetic and characterization studies. Although the provided abstracts do not directly mention this exact compound, they discuss closely related chemical structures and their synthesis, which can provide insights into the properties and potential synthetic pathways for 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine.

Synthesis Analysis

The synthesis of related compounds involves starting with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . This method suggests a potential pathway for synthesizing 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine by modifying the starting materials or coupling partners to include a chloro substituent at the appropriate position on the pyrimidine ring.

Molecular Structure Analysis

X-ray crystallographic analysis has been used to characterize the molecular and crystal structure of related compounds, such as (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which crystallizes in the monoclinic space group P21/c . Intramolecular hydrogen bonding plays a significant role in stabilizing these structures. Although the exact molecular structure of 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine is not provided, similar analytical techniques could be applied to determine its structure and the influence of the chloro substituent on its conformation.

Chemical Reactions Analysis

The related compounds exhibit reactivity that is typical for Schiff bases, which can be inferred from their synthesis involving the formation of imine bonds . The presence of a chloro substituent in 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine may influence its reactivity, potentially making it amenable to further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The optical properties of a series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines have been studied, revealing distinct absorption and emission wavelengths controlled by the donor effect of terminal aryl groups . While 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine is not directly studied, the influence of substituents on the optical properties of related pyrimidine compounds suggests that the tert-butyl and chloro groups could similarly affect its optical characteristics. Additionally, the presence of intramolecular charge transfer (ICT) and basic characteristics in related compounds indicates potential sensor applications, which might also be relevant for 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine .

Scientific Research Applications

1. As Histamine H4 Receptor Ligands

Research led by Altenbach et al. (2008) identified a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). This study optimized the potency of these compounds, leading to the development of potent in vitro agents with potential anti-inflammatory and antinociceptive activities in animal models. Although the specific compound 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine was not directly studied, this research highlights the importance of similar pyrimidine structures in developing H4R antagonists (Altenbach et al., 2008).

2. In the Synthesis of Derivatives for Biological Activities

Zinchenko et al. (2018) explored the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, leading to derivatives with potential biological activities. The research resulted in previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, showing the versatility of pyrimidine structures in synthesizing biologically active compounds (Zinchenko et al., 2018).

3. In Antifungal Applications

Konno et al. (1989) synthesized a series of 4-chlorothieno[2,3-d]pyrimidines, which were evaluated for their antifungal activity against various pathogens. This study demonstrates the potential of 4-chlorothieno[2,3-d]pyrimidine derivatives in developing new antifungal agents (Konno et al., 1989).

4. For Microwave-Assisted Synthesis and Antibacterial Activity

Prasad and Kishore (2007) developed a microwave-assisted, solvent-free synthesis method for 6-substituted pyrimido[1,2-c] tetrahydrobenzo[b]thieno[3,2-e]pyrimidines. The final compounds showed antibacterial activity comparable to standard agents, indicating the potential of such derivatives in antibacterial applications (Prasad & Kishore, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H320, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, IF ON SKIN: Wash with plenty of soap and water, IF IN EYES: Rinse cautiously with water for several minutes .

properties

IUPAC Name

6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S/c1-10(2,3)7-4-6-8(14-7)9(11)13-5-12-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRULXTDXJYTJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(S1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373801
Record name 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine

CAS RN

439693-52-4
Record name 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 439693-52-4
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Synthesis routes and methods

Procedure details

6-tert-Butyl-thieno[3,2-d]pyrimidin-4-ol (500 mg, 2.40 mmol, 1 eq.) and phosphorous oxychloride (4.48 mL, 48.0 mmol, 20 eq.) were refluxed under nitrogen for 1.5 hours. Stripped 3× from methylene chloride then dissolved in methylene chloride and rinsed 3× with saturated NaHCO3, 1× with brine. Dried and stripped in vacuo to give 250 mg of amber solids as product. LCMS detects (M+H)+=227.
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500 mg
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4.48 mL
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